molecular formula C10H22ClNO2 B14010001 tert-Butyl methyl-L-valinate hydrochloride

tert-Butyl methyl-L-valinate hydrochloride

Cat. No.: B14010001
M. Wt: 223.74 g/mol
InChI Key: IXKXYWRYRCOPIJ-QRPNPIFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl-L-valinate hydrochloride is typically synthesized by reacting L-valine with tert-butanol in the presence of hydrochloric acid. The reaction conditions often involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl-L-valinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted valine derivatives .

Scientific Research Applications

tert-Butyl methyl-L-valinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl-L-valinate hydrochloride involves its role as a protected amino acid. It participates in peptide synthesis by forming stable intermediates that prevent unwanted side reactions. The molecular targets include enzymes involved in peptide bond formation and pathways related to amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl-L-valinate hydrochloride is unique due to its specific structure, which provides stability and protection during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where maintaining the integrity of the amino acid sequence is crucial .

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

tert-butyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)8(11-6)9(12)13-10(3,4)5;/h7-8,11H,1-6H3;1H/t8-;/m0./s1

InChI Key

IXKXYWRYRCOPIJ-QRPNPIFTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)NC.Cl

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)NC.Cl

Origin of Product

United States

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